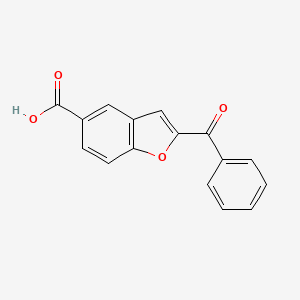

2-Benzoyl-1-benzofuran-5-carboxylic acid

Description

The unique architecture of 2-Benzoyl-1-benzofuran-5-carboxylic acid positions it as a subject of interest. Its structural framework is built upon the benzofuran (B130515) heterocycle, a scaffold recognized for its wide-ranging biological activities. The addition of a benzoyl group at the 2-position and a carboxylic acid at the 5-position introduces specific functionalities that are known to modulate the physicochemical and pharmacological properties of parent compounds, suggesting a rich field for investigation in drug discovery and chemical biology.

The benzofuran ring system, formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent heterocyclic structure found in numerous natural products and synthetic compounds. acs.orgwiley-vch.de Its prevalence in medicinally relevant molecules has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility makes benzofuran derivatives attractive starting points for the design of novel therapeutic agents.

The biological significance of the benzofuran nucleus is extensive, with derivatives demonstrating a wide spectrum of pharmacological activities. researchgate.net These activities are often influenced by the nature and position of substituents on the benzofuran ring system. numberanalytics.com

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. acs.orgresearchgate.net |

| Anticancer | Cytotoxic effects against a range of cancer cell lines. numberanalytics.comresearchgate.net |

| Anti-inflammatory | Potential to modulate inflammatory pathways. researchgate.net |

| Antiviral | Inhibition of viral replication. researchgate.net |

| Antioxidant | Capacity to neutralize free radicals. researchgate.net |

| Antitubercular | Activity against Mycobacterium tuberculosis. acs.org |

| Analgesic | Pain-relieving properties. researchgate.net |

The wide array of biological activities inherent to the benzofuran scaffold justifies the continued and extensive interest in utilizing it as a foundational structure in the development of new pharmacological agents. researchgate.net

The introduction of a benzoyl group, particularly at the C-2 position of the benzofuran ring, has been shown to be a critical modification for conferring specific biological activities. Research into 2-aroylbenzofurans has revealed their potential as potent bioactive agents, particularly in the realm of oncology.

Studies have demonstrated that 2-aroyl-4-phenylbenzofuran derivatives can act as antitubulin agents, compounds that interfere with the microtubule dynamics essential for cell division. researchgate.net One such derivative, (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone, exhibited significant antiproliferative activity at sub-micromolar concentrations against several cancer cell lines. researchgate.net This activity was linked to its ability to inhibit tubulin assembly. researchgate.net

Furthermore, the substitution pattern on the benzoyl moiety itself plays a crucial role in modulating biological activity. The number and position of methoxy (B1213986) groups on the benzoyl ring, for instance, have been shown to influence the antiproliferative activity and selectivity of 2-aroylbenzo[b]furan derivatives against different cancer cell lines. researchgate.net In some series, the presence of a 3',4',5'-trimethoxybenzoyl group at the 2-position of the benzofuran was found to be important for potent activity. researchgate.net

Beyond cancer, other benzoyl-substituted benzofurans have been investigated for different therapeutic applications. For example, certain 3-benzoylbenzofurans have been identified as potent inhibitors in anti-HIV research. nih.gov These findings underscore the importance of the benzoyl group as a key pharmacophoric element that can be tailored to achieve desired biological outcomes in drug discovery programs.

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a pivotal role in the design and function of a vast number of pharmaceuticals. Approximately 25% of all commercialized drugs contain a carboxylic acid group. researchgate.net This prevalence is due to the unique physicochemical properties conferred by this moiety.

The acidity of the carboxyl group, which is typically ionized at physiological pH, is a key determinant in drug-target interactions. nih.gov It allows for the formation of strong electrostatic interactions and hydrogen bonds with biological targets such as enzymes and receptors. researchgate.net This ability to engage in multiple types of bonding makes it an attractive feature for enhancing the binding affinity and specificity of a drug. researchgate.net

Table 2: Key Roles of the Carboxylic Acid Group in Drug Design

| Role | Description |

|---|---|

| Target Interaction | Forms strong electrostatic and hydrogen bonds with biological targets, often acting as a key part of the pharmacophore. nih.gov |

| Solubility Enhancement | The ionized form of the carboxylic acid group generally increases the water solubility of a compound. researchgate.net |

| Pharmacokinetics | Influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. researchgate.net |

| Modulation of Physicochemical Properties | Affects polarity and lipophilicity, which can be fine-tuned to optimize a drug candidate's profile. numberanalytics.com |

While the carboxylic acid group is often crucial for a compound's biological activity, it can also present challenges, such as limited ability to cross biological membranes. However, its fundamental role in molecular recognition and its ability to favorably modify a compound's properties ensure its continued importance as a key functional group in the development of bioactive compounds. The inclusion of a carboxylic acid in the structure of this compound is therefore a deliberate design element intended to influence its biological profile.

Properties

IUPAC Name |

2-benzoyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(10-4-2-1-3-5-10)14-9-12-8-11(16(18)19)6-7-13(12)20-14/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBYLGRPQWXPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 1 Benzofuran 5 Carboxylic Acid and Its Analogues

Strategies for Constructing the Benzofuran (B130515) Core

The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. acs.org Consequently, a variety of synthetic methods have been developed for its construction, often employing transition-metal catalysis to achieve efficiency and functional group tolerance. nih.govnih.gov

Palladium-Catalyzed Annulation Reactions

Palladium catalysis is a cornerstone in the synthesis of benzofuran rings, offering versatile pathways through C-H activation, cross-coupling, and cyclization reactions. nih.govnih.gov A common and powerful approach involves the palladium-catalyzed heteroannulation of phenols with various coupling partners. rsc.org

One widely used method is the reaction of 2-halophenols with terminal alkynes, which proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. nih.govscielo.br This strategy allows for the one-pot synthesis of 2-substituted benzofurans. organic-chemistry.org For instance, the coupling of phenols with bromoalkynes first generates (Z)-2-bromovinyl phenyl ethers, which then undergo an intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization to yield the benzofuran product. organic-chemistry.org

Another strategy involves the oxidative annulation of phenols. 2,3-Disubstituted benzo[b]furans can be prepared in a single step from commercially available phenols and unactivated internal alkynes through a Pd-catalyzed oxidative annulation, demonstrating broad substrate scope. researchgate.net Similarly, the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates provides an efficient route to dihydrobenzofurans. acs.org The mechanism is believed to involve oxidative addition, syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination to regenerate the catalyst. acs.org

Recent developments have also focused on direct arylation and ring-closure reactions. An operationally simple method reports the direct arylation and subsequent ring closure of benzofurans with aryl iodides using a palladium catalyst, proposed to follow a Heck-type oxyarylation mechanism. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference(s) |

| Sonogashira/Cyclization | (PPh3)PdCl2 / CuI | 2-Halophenols, Terminal Alkynes | One-pot synthesis of 2-substituted benzofurans. | nih.govscielo.bracs.org |

| Oxidative Annulation | Pd(OAc)2 | Phenols, Internal Alkynes | Access to a wide range of 2,3-disubstituted benzofurans. | researchgate.net |

| C-H Functionalization | Pd Catalyst | Phenols, Bromoalkynes | Forms (Z)-2-bromovinyl phenyl ethers as intermediates. | organic-chemistry.org |

| Heck-Type Oxyarylation | Pd Catalyst | Benzofurans, Aryl Iodides | Direct arylation and ring closure. | nih.gov |

Copper-Mediated Cyclization Approaches

Copper catalysis provides a cost-effective and efficient alternative for the construction of the benzofuran nucleus. nih.gov These methods often involve oxidative cyclization or coupling reactions that form key C–O bonds.

A facile approach for synthesizing polysubstituted benzofurans utilizes a copper catalyst and molecular oxygen in a one-pot procedure from phenols and alkynes. rsc.org The transformation proceeds via a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an aerobic oxidative cyclization. rsc.org Copper catalysts have also been successfully employed in the synthesis of benzofuran derivatives through the treatment of substituted salicylaldehyde-derived Schiff bases with alkenes. nih.govacs.org

Furthermore, copper-catalyzed intramolecular dehydrogenative C–H/O–H coupling presents an efficient route to fused furan (B31954) compounds. rsc.org This radical pathway, initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst, can produce complex polycyclic systems in good to excellent yields. rsc.org The combination of palladium and copper catalysis is also effective, particularly in Sonogashira coupling reactions between iodophenols and terminal alkynes, where copper iodide acts as a crucial cocatalyst to facilitate the subsequent intramolecular cyclization. nih.govacs.org

| Reaction Type | Catalyst System | Starting Materials | Mechanism Highlights | Reference(s) |

| Aerobic Oxidative Cyclization | Copper Catalyst / O2 | Phenols, Alkynes | Nucleophilic addition followed by oxidation. | rsc.org |

| Dehydrogenative C–O Coupling | Cu(OAc)2 | Substituted Phenols | Radical pathway via single electron transfer. | rsc.org |

| Tandem Cyclization | CuI | o-Alkynylphenols, Epoxides | Domino process without intermediate isolation. | acs.org |

| Sonogashira/Cyclization | (PPh3)PdCl2 / CuI | Iodophenols, Terminal Alkynes | Copper iodide acts as an essential cocatalyst. | nih.govacs.org |

Dehydrative Condensation Reactions

Dehydrative condensation offers a direct method for forming the benzofuran ring, often by creating a C=C bond through the removal of water. A novel, light-promoted protocol enables the condensation of non-acidic methylenes with carbonyls to synthesize benzofurans without the need for acid, base, or metal catalysts. rsc.orgrsc.org This clean and high-yielding method demonstrates significant functional group compatibility. rsc.org

Traditional acid-catalyzed dehydrative cyclizations are also common. For example, the cyclization of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene at elevated temperatures yields 2-arylbenzofurans. jocpr.com This highlights the utility of strong acids in promoting the necessary intramolecular condensation to form the furan ring. jocpr.com

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental strategy for building the benzofuran core, involving the formation of the crucial C–O bond from a suitably functionalized linear precursor. These processes can be promoted by bases, transition metals, or acids. nih.govresearchgate.net

A transition-metal-free method involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which provides substituted benzofurans in moderate to good yields. researchgate.net Another prominent example is the intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones, which serves as an effective route to multisubstituted benzofurans. nih.gov This reaction can be catalyzed by phosphoric acid, offering a metal-free approach with good functional group tolerance. rsc.org

Transition metals like iron and copper can also catalyze the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the benzofuran ring. acs.org This approach is particularly useful in one-pot syntheses where an initial C-H halogenation is followed by a metal-catalyzed cyclization. acs.org

Introduction of the Benzoyl Moiety

Once the benzofuran core is established, the next critical step is the introduction of the benzoyl group, typically at the C-2 position.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and direct method for installing an acyl group, such as a benzoyl group, onto an aromatic ring. In the context of benzofurans, this electrophilic aromatic substitution reaction is a key strategy for producing 2-benzoyl derivatives. The reaction typically involves treating the benzofuran with a benzoyl halide or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). rsc.org

The acylation of 2,3-diphenyl-5-methylbenzofuran with succinic anhydride, for instance, yields a β-(benzofuranoyl)propionic acid, demonstrating the applicability of Friedel-Crafts chemistry to benzofuran systems. nih.gov The regioselectivity of the acylation can be influenced by the substituents already present on the benzofuran ring and the reaction conditions. For example, the acetylation of 2,3-dimethylbenzofuran (B1586527) can yield the 6-acetyl derivative as the major product, but can also lead to rearrangement and substitution at the 2-position. rsc.org

An important variation is the intramolecular Friedel–Crafts reaction. The cyclization of α-aryloxyaryl ketones, prepared from the O-alkylation of α-haloarylketones with phenoxides, represents an outstanding method for synthesizing multisubstituted benzofurans where the acyl group is incorporated as part of the cyclization process itself. nih.gov

Reactions Involving Benzoyl Chlorides

The introduction of a benzoyl group onto a benzofuran scaffold is a key step in the synthesis of 2-benzoyl-1-benzofuran-5-carboxylic acid and its analogues. A primary method for this transformation is the Friedel-Crafts acylation, which utilizes benzoyl chloride as the acylating agent in the presence of a Lewis acid catalyst. researchgate.netmedcraveonline.com This electrophilic aromatic substitution reaction typically targets electron-rich positions on the benzofuran ring system.

In one documented approach, 2-aroyl-3-aryl benzofurans are synthesized from a 2-(3-methoxy-phenoxy)-1-phenyl-ethanone precursor and a substituted benzoyl chloride. The reaction proceeds via an initial Friedel-Crafts benzoylation followed by a cyclization step to form the benzofuran ring. researchgate.net While this method builds the benzofuran ring concurrently with benzoylation, it underscores the utility of benzoyl chloride in forming the C-benzoyl bond.

The direct benzoylation of a pre-formed benzofuran ring is also a viable strategy. However, the regioselectivity of the reaction is crucial. Acylation can sometimes lead to mixtures of products, and side reactions, such as acylation of other sensitive functional groups on the molecule, can occur. For instance, the Friedel-Crafts acylation of 2-butyl-5-(methanesulfonamido)benzofuran has been noted to produce significant by-products due to competing reactions on the aromatic ring and the nitrogen atom of the sulfonamide group. google.com

A general procedure for the benzoylation of an active hydrogen-containing compound, based on the Schotten-Baumann reaction mechanism, involves the use of benzoyl chloride in the presence of a base like sodium hydroxide (B78521). medcraveonline.com This method is particularly useful for acylating amines or alcohols but can be adapted for C-acylation under appropriate conditions.

Table 1: Examples of Benzoylation Reactions in Heterocyclic Synthesis

| Starting Material | Reagent | Product Type | Reference |

| 2-(3-Methoxy-phenoxy)-1-phenyl-ethanone | Substituted Benzoyl Chloride / AlCl₃ | 2-Aroyl-3-aryl benzofuran | researchgate.net |

| Sulfamoyl carboxylic acids | Benzoyl Chloride / NaOH | Benzoylated sulfamoyl carboxylic acids | medcraveonline.com |

Formation and Manipulation of the Carboxylic Acid Group

The carboxylic acid group at the 5-position of the benzofuran ring can be introduced through several synthetic routes, including the oxidation of a precursor aldehyde, the hydrolysis of an ester, or direct carboxylation reactions.

Oxidation of Precursor Aldehydes

A reliable and common method for preparing carboxylic acids is the oxidation of their corresponding aldehydes. For the synthesis of this compound, the direct precursor would be 2-benzoyl-1-benzofuran-5-carbaldehyde. ontosight.aisigmaaldrich.com This aldehyde serves as a key intermediate that can be converted to the target acid in a single oxidative step.

A variety of reagents and catalytic systems are available for the oxidation of aromatic aldehydes to carboxylic acids, offering high yields and compatibility with other functional groups. organic-chemistry.org These methods are generally mild and efficient. For example, hydrogen peroxide can be used as the oxidant in the presence of catalysts like diphenyl diselenide or vanadium complexes such as VO(acac)₂. organic-chemistry.orgmdpi.com Another effective oxidant is Oxone (potassium peroxymonosulfate), which can provide the corresponding carboxylic acid under simple and mild conditions. organic-chemistry.org Organocatalytic aerobic oxidation, using catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, presents an environmentally friendly alternative to metal-based reagents. organic-chemistry.org

Table 2: Selected Methods for Aldehyde to Carboxylic Acid Oxidation

| Oxidant/Catalyst | Substrate Type | Key Features | Reference |

| H₂O₂ / Diphenyl diselenide | Aromatic Aldehydes | Eco-friendly, mild conditions, aqueous medium | mdpi.com |

| H₂O₂ / VO(acac)₂ | Aromatic & Aliphatic Aldehydes | Efficient, selective, short reaction time | organic-chemistry.org |

| Oxone | Aldehydes | Mild, simple protocol, metal-free | organic-chemistry.org |

| O₂ / N-hydroxyphthalimide (NHPI) | Aldehydes | Organocatalytic, uses air/oxygen | organic-chemistry.org |

Hydrolysis of Ester Derivatives

The hydrolysis of an ester derivative, such as methyl or ethyl 2-benzoyl-1-benzofuran-5-carboxylate, is a fundamental and widely used method for obtaining the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is the most common approach. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. scielo.brmdpi.comchemspider.com The reaction proceeds through the nucleophilic acyl substitution by a hydroxide ion, forming a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid. chemspider.com

For instance, a one-pot procedure for synthesizing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves an in situ base-mediated ester hydrolysis using a 10% ethanolic potassium hydroxide solution. scielo.brresearchgate.net Similarly, the hydrolysis of an amide to a carboxylic acid on a benzofuran system has been demonstrated using NaOH in ethanol, described as a conventional hydrolytic approach. mdpi.com A detailed procedure for the hydrolysis of a methyl ester on a related benzoyl-benzoic acid scaffold reports a 95% yield after refluxing with NaOH in aqueous methanol followed by acidification. chemspider.com

Direct Carboxylation Reactions

Direct carboxylation involves the introduction of a carboxylic acid group onto a molecule in a single step, typically using carbon dioxide (CO₂) as the carboxylating agent. The most well-known example of this type of reaction is the Kolbe-Schmitt reaction. wikipedia.orgbyjus.com

The Kolbe-Schmitt reaction classically involves the carboxylation of a phenol. In this process, the phenol is first deprotonated with a strong base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks carbon dioxide, a weak electrophile, leading to the formation of a salicylate (B1505791) (an ortho-hydroxybenzoate). byjus.comyoutube.com The reaction is typically carried out under high pressure and elevated temperature.

Applying this method directly to a 2-benzoylbenzofuran substrate to create this compound would be challenging, as the benzofuran ring lacks the phenolic hydroxyl group required for the classical Kolbe-Schmitt mechanism. However, the principle of direct carboxylation can be extended to other substrates through the formation of a potent nucleophile, such as an organolithium or Grignard reagent. A hypothetical route could involve the selective metallation of the 5-position of the 2-benzoylbenzofuran ring, followed by quenching the resulting organometallic intermediate with CO₂ to form the lithium or magnesium carboxylate salt. Subsequent acidic workup would yield the desired carboxylic acid.

Another advanced method for introducing a carboxyl group is through transition-metal-catalyzed carbonylation reactions, such as a molybdenum-mediated intermolecular carbonylation of 2-gem-dibromovinylphenols, which can produce benzofuran-2-carboxylic acids. organic-chemistry.org

Asymmetric Synthesis Approaches for Benzoyl-Benzofuran Carboxylic Acid Derivatives

The development of asymmetric syntheses for benzofuran derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. While specific asymmetric routes to this compound are not extensively documented, methodologies for the synthesis of chiral 2-substituted benzofurans have been established and provide a foundation for accessing such molecules.

One effective strategy allows for the synthesis of chiral, optically active 2-substituted benzofurans directly from carboxylic acid precursors. organic-chemistry.orgfigshare.com This method has been successfully applied to the preparation of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids with no significant racemization. The key features of this approach include:

Mild Reaction Conditions : The synthesis avoids harsh conditions that could lead to the loss of stereochemical integrity.

Microwave-Assisted Reaction : The use of microwave irradiation accelerates the reaction, leading to good yields in shorter time frames.

Preservation of Optical Purity : The method has been shown to proceed without significant racemization, yielding optically active products. organic-chemistry.orgfigshare.com

This process involves the activation of a carboxylic acid (such as an N-protected amino acid) and a subsequent cyclization to form the benzofuran ring with the chiral center at the α-position of the C2-substituent. Although this method directly produces aminomethyl derivatives rather than benzoyl derivatives, it demonstrates a viable pathway for constructing a chiral center adjacent to the C2 position of the benzofuran core. This chiral scaffold could then, in principle, be further functionalized or elaborated to introduce the desired benzoyl and carboxylic acid moieties through subsequent synthetic steps.

Design and Synthesis of 2 Benzoyl 1 Benzofuran 5 Carboxylic Acid Derivatives for Research Applications

Structural Diversification at the Benzoyl Moiety

Modifications to the benzoyl group at the C-2 position of the benzofuran (B130515) ring are a primary strategy for altering the electronic and steric properties of the parent molecule. The number and position of substituents on the phenyl ring of the benzoyl moiety can significantly influence the compound's interactions with biological targets. mdpi.com

A key area of investigation has been the introduction of methoxy (B1213986) (-OCH₃) groups. Research on a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives has demonstrated that these modifications directly impact biological affinity for targets such as adenosine (B11128) receptors. nih.gov For instance, studies have shown that the placement of methoxy groups on the benzoyl ring, in combination with substitutions on the benzofuran ring, is beneficial for affinity and activity. nih.gov

Key findings from these studies include:

The activity of a 2-benzoyl derivative with an unsubstituted benzoyl moiety was found to be superior to that of corresponding derivatives with 3',4'-dimethoxy or other monomethoxy substitutions. mdpi.com

Conversely, in another series of compounds, replacing a 3',5'-dimethoxybenzoyl moiety with an unsubstituted benzoyl group led to a reduction in activity across several cell lines. mdpi.com

A specific derivative, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, showed notable affinity for both A₁ and A₂A adenosine receptors, highlighting the importance of combined substitutions on both the benzofuran and benzoyl rings. nih.gov

| Compound/Modification | Key Research Finding | Reference |

|---|---|---|

| Unsubstituted Benzoyl Moiety | Showed superior activity compared to 3',4'-dimethoxy and monomethoxy benzoyl derivatives in one study. | mdpi.com |

| 3',5'-Dimethoxybenzoyl Moiety | Removal of these groups led to a 10-fold increase in activity against HeLa cells compared to the unsubstituted version. | mdpi.com |

| 3',4',5'-Trimethoxybenzoyl Moiety | Was 1.5 to 11-fold less potent than the unsubstituted benzoyl derivative against various cell lines. | mdpi.com |

| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Demonstrated significant affinity for both A₁ (Ki = 6.880 µM) and A₂A (Ki = 0.5161 µM) adenosine receptors. | nih.gov |

Modifications on the Benzofuran Ring System

Direct functionalization of the benzofuran core provides another avenue for creating structural diversity. Common strategies include halogenation, the introduction of alkyl or aryl groups, and the incorporation of oxygen-containing functionalities.

The introduction of halogen atoms (F, Cl, Br, I) onto the benzofuran scaffold is a well-established method for modulating a molecule's properties. Halogenation can alter lipophilicity, metabolic stability, and the potential for forming halogen bonds, which can enhance binding affinity to biological targets. nih.gov

The bromination of benzofuran and its derivatives has been studied, revealing that the reaction can proceed through the formation of an adduct between the halogen and the benzofuran. rsc.org Decomposition of this intermediate leads to ring-halogenated products. rsc.org Modern synthetic methods have provided more practical and efficient routes for halogenation. For example, palladium-catalyzed C-H halogenation using inexpensive industrial halogenating reagents offers a direct way to functionalize benzoic acids, including those with a benzofuran core. acs.org

The position of the halogen on the benzofuran ring is a critical determinant of its effect on biological activity. nih.gov Amide derivatives of halo-benzofuran-2-carboxylic acid have been investigated for treating diseases associated with H3 receptor modulation. core.ac.ukresearchgate.net

The addition of alkyl and aryl groups to the benzofuran ring system allows for the exploration of steric and electronic effects on molecular function. Arylation, in particular, can introduce significant structural complexity and provide new interaction points with target macromolecules.

A modular synthetic strategy for preparing C3-substituted benzofuran-2-carboxamide (B1298429) derivatives involves an 8-aminoquinoline-directed C–H arylation. nih.govmdpi.com This protocol works for a wide range of aryl iodides and benzofuran substrates, enabling the synthesis of diverse C3-arylated products. nih.gov Similarly, palladium-catalyzed cascade reactions have been developed for the synthesis of 2,3-disubstituted benzofuran derivatives from alkynyl-substituted benzynes and aryl halides. nih.gov

The synthesis of 3-alkyl-substituted benzofuran-2(3H)-ones has also been achieved through methods such as alkali-promoted Michael addition and subsequent lactonization, demonstrating routes to introduce alkyl groups at the C3 position. royalsocietypublishing.org

Incorporating hydroxyl (-OH) and methoxy (-OCH₃) groups onto the benzofuran ring is a common strategy to alter polarity, solubility, and hydrogen bonding capabilities. These groups are often introduced by selecting appropriately substituted starting materials during the synthesis of the benzofuran core.

For example, the synthesis of methoxy-substituted benzofurans can be achieved through various catalytic methods. nih.govacs.org Methoxy-substituted hydroxy-benzoic acid can be used as a precursor in ruthenium-based catalytic systems to produce benzofuran derivatives. nih.govacs.org Selective syntheses of benzofurans have also been achieved via intermolecular annulation using phenols and β-methoxy-α-ketoesters under acidic conditions. thieme-connect.com The strategic substitution of ortho-hydroxy α-aminosulfones with electron-rich groups, such as methoxy, has also resulted in the successful synthesis of functionalized benzofurans. mdpi.com

Hybrid Architectures Incorporating the Benzofuran Scaffold

Creating hybrid molecules by fusing the benzofuran scaffold with other heterocyclic systems is an advanced design strategy to generate novel compounds with potentially enhanced or entirely new properties. This approach leverages the known activities of different pharmacophores to create a single, multifunctional molecule. researchgate.netresearchgate.net

The quinoline (B57606) ring system is a prominent heterocycle in medicinal chemistry. researchgate.net Fusing it with a benzofuran scaffold has led to the development of hybrid compounds with diverse research applications. researchgate.net

Synthetic strategies to create these hybrids often involve coupling reactions. Two series of quinoline-benzofuran coupled systems were synthesized and found to be efficacious against the NF54 chloroquine-sensitive strain of P. falciparum in vitro. scielo.org.zaajol.info A facile one-pot, three-step procedure has been described for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, featuring Williamson ether synthesis, hydrolysis, and intramolecular electrophilic cyclization. researchgate.net Another efficient synthesis involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes to produce novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.org

| Hybrid System | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Quinoline-Benzofuran Hybrids | CDI-mediated coupling between quinoline and benzofuran free acid derivatives. | Compounds with an amide linkage were more efficacious than the ester equivalent in an antiplasmodial assay. | scielo.org.za |

| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | One-pot reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with salicylaldehydes. | Involves in situ Williamson ether formation, hydrolysis, and intramolecular cyclization. | researchgate.netbeilstein-journals.org |

| 2,4-bis(Benzofuran-2-yl)quinolines | Reaction of halomethylquinoline building blocks with salicylaldehydes or phenols. | Creates structurally novel and intriguing hybrid frameworks. | researchgate.net |

Integration with Imidazole (B134444) and Quinazolinone Moieties

The fusion of imidazole and quinazolinone rings to the benzofuran scaffold can lead to novel molecular architectures with diverse pharmacological profiles.

Imidazole Derivatives: The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules. Its synthesis can be adapted to incorporate the 2-benzoyl-1-benzofuran-5-carboxylic acid backbone. One general approach involves a multi-step synthesis starting with the appropriate benzaldehyde (B42025) to construct the imidazole ring system, which is then coupled with the benzoyl chloride derivative. baranlab.org For the target scaffold, this could involve converting the 5-carboxylic acid to an appropriate functional group that facilitates the coupling with a pre-formed imidazole moiety or building the imidazole ring onto a functionalized benzofuran precursor. For instance, derivatives like 2-aryl-4-benzoyl-imidazoles (ABI) have been synthesized as potent anticancer agents that inhibit tubulin polymerization. baranlab.org

Quinazolinone Derivatives: Quinazolinones are bicyclic heterocyclic compounds that are integral to numerous pharmaceuticals. nih.gov Their synthesis often involves the condensation of anthranilic acid derivatives with various reagents. nih.govopenmedicinalchemistryjournal.com While direct fusion with the this compound is complex, analogous structures combining benzofuran and quinoline (a close relative of quinazolinone) have been successfully synthesized. A one-pot, three-step reaction can yield 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This procedure involves a Williamson ether synthesis followed by hydrolysis and intramolecular cyclization. scielo.br A similar strategy could be envisioned where a derivative of this compound is reacted with a substituted 2-aminobenzamide (B116534) to construct the quinazolinone ring.

| Starting Material/Approach | Target Heterocycle | Key Reaction Type | Reference |

| Substituted Benzaldehyde, Oxalaldehyde, Ammonia | Imidazole | Ring formation / Coupling | baranlab.org |

| 2-Aminobenzamide derivative | Quinazolinone | Condensation / Cyclization | nih.govopenmedicinalchemistryjournal.com |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Benzofuran-Quinoline Hybrid | Williamson ether synthesis, Hydrolysis, Cyclization | scielo.br |

Formation of Other Heterocyclic Fusions (e.g., Triazole, Oxadiazole, Pyrazole)

The carboxylic acid and benzoyl functionalities of the core molecule serve as versatile handles for the synthesis of other fused heterocyclic systems, which can significantly modulate the compound's biological and physical properties.

Triazole Derivatives: The 1,2,3-triazole ring can be efficiently introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". A common synthetic route involves converting the carboxylic acid of the parent benzofuran to an ester with propargyl alcohol. niscair.res.in The resulting terminal alkyne can then react with a variety of substituted aryl or benzyl (B1604629) azides to yield the desired 1,2,3-triazole derivatives in good yields under mild, often aqueous, conditions. niscair.res.in This method's reliability and broad substrate scope make it highly suitable for creating a library of diverse benzofuran-triazole compounds for research screening. niscair.res.in

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle often used as a bioisostere for amide and ester groups. uobaghdad.edu.iq A general and effective method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles starts from a carboxylic acid. The process typically involves converting the carboxylic acid to an acid chloride, which then reacts with a hydrazine (B178648) derivative (like thiosemicarbazide) to form an acylthiosemicarbazide intermediate. This intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole ring. uobaghdad.edu.iq

Pyrazole (B372694) Derivatives: Pyrazole moieties can be synthesized from the benzoyl group of the core scaffold. The α,β-unsaturated ketone system of the benzoylbenzofuran can react with hydrazine hydrate (B1144303) in a condensation reaction. rsc.org This cyclization typically proceeds under mild conditions, such as stirring with hydrazine hydrate in methanol (B129727) at room temperature, to afford the corresponding pyrazole-fused benzofuran derivative in high yields. rsc.orgscispace.com This approach allows for the direct conversion of the benzoyl group into a new heterocyclic ring, significantly altering the molecular topology. rsc.org

| Target Heterocycle | Precursor Moiety on Core Scaffold | Key Reagents/Reaction | Reference |

| 1,2,3-Triazole | Carboxylic Acid (converted to propargyl ester) | Substituted Azides, Cu(I) catalyst (CuAAC) | niscair.res.in |

| 1,3,4-Oxadiazole | Carboxylic Acid | Hydrazine derivative, POCl₃ (Dehydrative Cyclization) | uobaghdad.edu.iq |

| Pyrazole | Benzoyl Group | Hydrazine Hydrate (Condensation/Cyclization) | rsc.orgscispace.com |

Bioisosteric Replacement Strategies for the Carboxylic Acid Functionality in Drug Design

The carboxylic acid group is a key pharmacophoric element, but its presence can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability or metabolic instability due to the formation of reactive acyl glucuronides. nih.govhyphadiscovery.com Bioisosteric replacement, the substitution of the carboxylic acid with a different functional group that retains similar biological activity, is a widely used strategy in drug design to overcome these limitations. drughunter.com

Several functional groups are recognized as effective bioisosteres for carboxylic acids. The choice of a specific bioisostere depends on the desired physicochemical properties, such as acidity (pKa), lipophilicity, and hydrogen bonding capacity. nih.gov

Common Carboxylic Acid Bioisosteres:

Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most common carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids (~4.5-4.9) and a comparable spatial arrangement of acidic protons. drughunter.com However, they are metabolically more stable as they are not susceptible to acyl glucuronidation. hyphadiscovery.com

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids but can still participate in important binding interactions. They are also known for their metal-chelating properties.

Acyl Sulfonamides: These groups offer tunable acidity and improved metabolic stability compared to carboxylic acids.

Highly Fluorinated Alcohols: Moieties like 2,2,2-trifluoroethan-1-ol are weakly acidic (pKa ~12) and significantly more lipophilic, which can be advantageous for increasing brain penetration of a drug candidate. nih.gov

Other Heterocycles: Acidic heterocycles such as isoxazolols and various oxadiazole derivatives can also serve as effective mimics of the carboxylate group.

The application of these strategies to this compound would involve the synthetic conversion of the carboxylic acid to the desired bioisostere. For example, the synthesis of a tetrazole derivative could be achieved from a nitrile intermediate, which itself can be derived from the carboxylic acid via the corresponding amide. Each replacement would create a new derivative with a unique profile of acidity, polarity, and metabolic stability, providing valuable structure-activity relationship (SAR) data in a research context. hyphadiscovery.comdrughunter.com

| Bioisostere | Typical pKa Range | Key Physicochemical Properties | Potential Advantage |

| 5-Substituted-1H-tetrazole | 4.5 - 4.9 | Acidic, more lipophilic than COOH, metabolically stable | Avoids acyl glucuronidation |

| Hydroxamic Acid | 8 - 9 | Moderately acidic, metal-chelating | Different acidity profile, potential for new interactions |

| Acyl Sulfonamide | Variable | Tunable acidity, metabolically stable | Modifiable electronic properties |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, highly lipophilic | Increased CNS penetration |

| Isoxazolol | Variable | Acidic heterocycle | Novel chemical space |

Structure Activity Relationship Sar Investigations of 2 Benzoyl 1 Benzofuran 5 Carboxylic Acid Analogues

Identification of Essential Pharmacophoric Elements

The foundational structure of 2-benzoyl-1-benzofuran is considered a key pharmacophore, particularly for activities such as the inhibition of human monoamine oxidase B (hMAO-B). nih.gov SAR studies have consistently highlighted that substitutions at the C-2 position of the benzofuran (B130515) ring are critical for the cytotoxic activity of these compounds. nih.gov The introduction of an ester group or various heterocyclic rings at this position has been shown to be a key determinant of a compound's biological effect. nih.gov

For antimicrobial activity, the essential pharmacophoric elements extend to include substituents on the 2-position phenyl group, as well as hydroxyl, halogen, and amino groups at the 5-position of the benzofuran nucleus. In a series of 2-phenyl-benzofuran-3-carboxamide derivatives identified as inhibitors of Staphylococcus aureus Sortase A, the amide group at the 3-position was found to be essential for their inhibitory activity. nih.gov

Correlations Between Benzoyl Substituents and Biological Activities

The nature and position of substituents on the benzoyl moiety at the C-2 position have a profound impact on the biological activity of these analogues. Studies on 2-aroylbenzofuran-based hydroxamic acids have demonstrated that the number and placement of methoxy (B1213986) groups on the phenyl portion of the benzoyl group influence antiproliferative activity and selectivity against various cancer cell lines. mdpi.com

For example, a comparison between a 3',4',5'-trimethoxybenzoyl derivative and its corresponding 3',5'-dimethoxybenzoyl analogue revealed them to be equipotent against HeLa cells. However, a moderate two- to five-fold reduction in activity was observed for the dimethoxy compound against four other cancer cell lines when compared to the trimethoxy version. mdpi.com In some instances, the activity of a compound with an unsubstituted 2-benzoyl moiety was superior to that of the corresponding 3',4'-dimethoxy and monomethoxy benzoyl derivatives. mdpi.com Specifically, against HeLa cancer cells, the unsubstituted benzoyl derivative was 14-fold more active than the 3',4',5'-trimethoxybenzoyl derivative. mdpi.com Conversely, removing both methoxy groups from a 3',5'-dimethoxybenzoyl derivative led to a 10-fold increase in activity against HeLa cells, while showing comparable potency against MDA-MB-231 and A549 cells. mdpi.com

| Compound Analogue | Substitution Pattern on Benzoyl Ring | Relative Activity Highlight | Reference |

|---|---|---|---|

| Analogue A | 3',4',5'-trimethoxy | Higher potency in some cell lines compared to dimethoxy analogue. | mdpi.com |

| Analogue B | 3',5'-dimethoxy | Equipotent to trimethoxy analogue against HeLa cells. | mdpi.com |

| Analogue C | Unsubstituted | Superior activity against certain cell lines compared to methoxy-substituted analogues. 14-fold more active than trimethoxy analogue against HeLa cells. | mdpi.com |

Influence of Substituent Position and Electronic Properties on the Benzofuran Nucleus

Substituents on the benzofuran nucleus itself play a pivotal role in modulating the potency and selectivity of these compounds. Their electronic properties and position can dictate the molecule's interaction with its biological target.

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been consistently shown to significantly enhance anticancer activities. researchgate.netnih.gov This increase in potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. researchgate.netnih.gov

The position of the halogen atom is a critical determinant of its effect on biological activity. researchgate.net For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells. researchgate.net Halogen substitutions at the para position of the benzofuran are more likely to engage in favorable hydrophobic interactions, leading to higher potency. researchgate.net Furthermore, the substitution of a phenyl ring attached to the benzofuran with a halogen is considered beneficial due to the hydrophobic and electron-donating nature of halogens, which can enhance the cytotoxic properties of the benzofuran scaffold. researchgate.net Maximum activity has often been recorded when a halogen atom is placed at the para position of an N-phenyl ring substituent. researchgate.net

Hydroxyl and methoxy groups on the benzofuran nucleus are crucial for modulating biological activity. A phenolic hydroxyl group on the benzofuran has been identified as a key feature for anticancer activity. researchgate.net Acting as a hydrogen bond donor, the hydroxyl group promotes the formation of favorable interactions with the target, which is instrumental in inducing the compound's cytotoxic properties. researchgate.net

In the context of adenosine (B11128) A1 and A2A receptor affinity, methoxy group substitutions on the benzofuran ring (referred to as ring A) are particularly significant. nih.gov Research indicates that a C6,7-diOCH3 substitution pattern on the benzofuran ring, in combination with a meta (C3')-OCH3 substitution on the benzoyl ring (ring B), is beneficial for both affinity and activity at these receptors. nih.gov

| Substituent | Position | Effect on Biological Activity | Mechanism/Reason | Reference |

|---|---|---|---|---|

| Halogen (Br, Cl, F) | General | Significant increase in anticancer activity. | Formation of "halogen bonds," improving binding affinity. | researchgate.netnih.gov |

| Bromine | 3-position (on methyl group) | Remarkable cytotoxicity against leukemia cells. | Positional importance for activity. | researchgate.net |

| Halogen | Para-position | More potent activity. | Favorable hydrophobic interactions. | researchgate.net |

| Hydroxyl (Phenolic) | General | Crucial for modulating anticancer activity. | Acts as a hydrogen bond donor, promoting favorable interactions. | researchgate.net |

| Dimethoxy (diOCH3) | C6 and C7 positions | Beneficial for Adenosine A1 and A2A receptor affinity. | Specific substitution pattern enhances receptor binding. | nih.gov |

Conformational Preferences and their Relationship to Biological Recognition

The three-dimensional conformation of 2-benzoyl-1-benzofuran analogues is a critical factor in their ability to be recognized by and bind to biological targets. The benzofuran unit is typically planar, and the dihedral angle between the benzofuran and the benzoyl ring systems is an important structural parameter. researchgate.net Molecular docking studies have shown that the specific conformation of these molecules allows them to fit well within the active sites of target enzymes. nih.gov

For certain analogues, the substituent at the C-2 position plays a role in maintaining a conformational bias, ensuring that the compound remains in a specific conformation, such as a cis-conformation, which can be crucial for activity. nih.gov The ability of these molecules to adopt a specific shape, such as an L-shape pattern, can be key to their interaction with the binding pocket of a target protein. nih.gov

Exploration of Molecular Interactions Driving SAR

The biological activity of 2-benzoyl-1-benzofuran analogues is driven by a variety of molecular interactions with their target proteins. These interactions, which underpin the observed SAR, include hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular docking studies have provided insights into these crucial interactions. For example, potent 2-phenyl-benzofuran-3-carboxamide inhibitors of Sortase A were shown to form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Cys184, Trp194, and Arg197. nih.gov In another study, two key interactions between a bromomethyl-substituted benzofuran and the PLK1 PBD protein at residues Tryptophan 414 (Trp414) and Histidine 538 (His538) were identified as necessary for optimal activity. nih.gov

The aromaticity of the flat benzofuran residue plays an important role in directing either homo- or heteromolecular π-π stacking. nih.gov Furthermore, halogen substituents can enhance binding affinity through the formation of halogen bonds, while phenolic hydroxyl groups contribute by acting as hydrogen bond donors. researchgate.netnih.gov Hydrophobic interactions are also significant, particularly for halogen substitutions at the para position of the benzofuran ring. researchgate.net

No Publicly Available Computational Studies Found for 2-Benzoyl-1-benzofuran-5-carboxylic Acid

Computational methods are frequently applied to the broader class of benzofuran carboxylic acids to explore their chemical and biological properties. For instance, studies on related compounds such as 1-benzofuran-2-carboxylic acid and other derivatives have utilized DFT to optimize molecular geometries, analyze electronic properties like HOMO-LUMO energy gaps, and predict spectroscopic data. nih.govjetir.orgresearchgate.net Similarly, molecular docking simulations have been employed to investigate the binding of various benzofuran-based molecules to biological targets, such as Pim-1 kinase and serum albumins, providing insights into potential therapeutic applications. researchgate.netnih.govnih.gov

These studies highlight the types of computational analyses that are common for this class of compounds. They investigate how different substituents on the benzofuran core influence molecular structure, reactivity, and interactions with protein targets. researchgate.netnih.gov Researchers in these studies often explore ligand-target binding modes, affinities, and specific intermolecular forces like hydrogen bonds that stabilize the complexes. ijpsonline.comnih.gov

However, without specific research on This compound , it is not possible to provide scientifically accurate data for its optimized geometry, electronic characteristics, predicted spectra, or its behavior in complex with any specific biological target. Generating such an article would require speculative information that is not supported by available scientific literature.

Therefore, the detailed analysis as requested in the outline for This compound cannot be completed at this time due to the absence of specific computational research on this molecule in the public domain.

Computational Studies Applied to 2 Benzoyl 1 Benzofuran 5 Carboxylic Acid Systems

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design, employed when the three-dimensional structure of a biological target is unknown or when focusing on the shared features of known active ligands. nih.govyoutube.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific target receptor and elicit a biological response.

The process begins with a set of known active molecules, which are conformationally analyzed and superimposed to identify common chemical features. nih.gov This consensus of features forms the pharmacophore model. Once validated, this model serves as a 3D query to screen large virtual libraries of compounds. nih.gov Compounds from the library that can map their features onto the pharmacophore model are identified as "hits" and prioritized for further investigation, such as molecular docking or in vitro testing. nih.govresearchgate.net

For a system like 2-Benzoyl-1-benzofuran-5-carboxylic acid, a hypothetical pharmacophore model could be generated based on its key structural elements and those of other known inhibitors of a target of interest. Features would likely include:

An aromatic ring feature from the benzofuran (B130515) core.

A hydrogen bond acceptor from the benzoyl carbonyl group.

A hydrogen bond donor/acceptor or a negative ionizable feature from the carboxylic acid group.

Additional hydrophobic or aromatic features from the phenyl ring.

A study on benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors illustrates this process. Researchers generated a pharmacophore model based on essential features of known inhibitors, which was then used for virtual screening of a database of benzofuran compounds to identify novel hits with potentially improved binding affinity. nih.gov The top-scoring hits from such a screen are typically subjected to further computational analysis, such as predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their drug-likeness. nih.gov

Table 1: Example of Virtual Screening Hits and Pharmacophore-Based Properties

| Hit Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Key Pharmacophoric Features Matched |

|---|---|---|---|

| BENZ-0143 | 0.92 | -8.5 | 1 H-Bond Acceptor, 2 Aromatic Rings |

| BENZ-0332 | 0.88 | -8.2 | 1 H-Bond Acceptor, 1 H-Bond Donor, 1 Aromatic Ring |

| BENZ-0454 | 0.95 | -9.1 | 1 H-Bond Acceptor, 2 Aromatic Rings, 1 Hydrophobic Group |

| BENZ-1070 | 0.85 | -7.9 | 1 H-Bond Acceptor, 2 Aromatic Rings |

This table is illustrative, based on typical data from virtual screening studies of benzofuran derivatives, such as those targeting EGFR. nih.gov The data does not represent actual results for this compound.

Reactivity Analysis using Quantum Chemical Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. researchgate.net By calculating various molecular properties, known as quantum chemical descriptors, researchers can predict and rationalize the behavior of a compound in chemical reactions. These descriptors are categorized as either global, describing the molecule as a whole, or local, indicating reactivity at specific atomic sites. rasayanjournal.co.in

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com

HOMO Energy (EHOMO): Relates to the ability to donate an electron. Higher EHOMO values indicate a better electron donor.

LUMO Energy (ELUMO): Relates to the ability to accept an electron. Lower ELUMO values indicate a better electron acceptor. chemrevlett.com

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO. A smaller gap suggests lower kinetic stability and higher chemical reactivity. chemrevlett.com

Chemical Hardness (η): Measures resistance to change in electron distribution. Molecules with a large energy gap are generally harder and less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

DFT studies on 1-benzofuran-2-carboxylic acid, a core structure related to the target compound, have been used to calculate these descriptors and provide insight into its reactivity. researchgate.net Similarly, research on benzophenone (B1666685) derivatives uses these descriptors to understand their electronic properties. chemrevlett.com

Local reactivity can be predicted using descriptors such as the Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map visually indicates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. chemrevlett.com For instance, the oxygen atom of the benzoyl group in this compound would be expected to be a region of negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding.

Table 2: Calculated Quantum Chemical Descriptors for a Benzofuran System

| Quantum Descriptor | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.367 | Electron-donating capability |

| LUMO Energy | ELUMO | -1.632 | Electron-accepting capability |

| Energy Gap | ΔE | 4.735 | Chemical stability and reactivity |

| Chemical Hardness | η | 2.367 | Resistance to deformation of electron cloud |

| Chemical Potential | µ | -3.999 | Tendency of electrons to escape |

| Electrophilicity Index | ω | 3.374 | Propensity to accept electrons |

Data in this table is based on DFT calculations for the related compound 1-benzofuran-2-carboxylic acid. researchgate.net Values are representative and serve to illustrate the application of these descriptors.

Mechanistic Research on Biological Activities of 2 Benzoyl 1 Benzofuran 5 Carboxylic Acid Derivatives in Vitro/preclinical Focus

Enzyme Inhibition Studies

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a pivotal negative regulator of T-cell receptor (TCR) signaling. nih.gov A gain-of-function genetic variation in this gene has been associated with an increased risk of several autoimmune diseases, such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov This has made LYP inhibition a compelling therapeutic avenue for the management of autoimmunity and for cancer immunotherapy. nih.govresearchgate.net

In this context, benzofuran-2-carboxylic acid has been recognized as a potent mimic of phosphotyrosine (pTyr), leading to the design of a series of LYP inhibitors based on this structural framework. researchgate.net A structure-based drug design effort led to the synthesis of a library of 34 benzofuran (B130515) salicylic (B10762653) acid derivatives, which demonstrated IC₅₀ values for LYP inhibition in the range of 0.27 to 6.2 μM. nih.gov Subsequent investigations into a separate series of benzofuran-2-carboxylic acid derivatives pinpointed compounds D14 and D34 as potent and reversible inhibitors of LYP. researchgate.net These specific compounds were observed to modulate TCR signaling through their targeted inhibition of LYP and showed potential in suppressing tumor growth within a syngeneic mouse model by augmenting antitumor immunity. researchgate.net This immune enhancement was marked by the activation of T-cells and the suppression of M2 macrophage polarization. researchgate.net

Table 1: Inhibition of Lymphoid-Tyrosine Phosphatase (LYP) by Benzofuran Derivatives

| Compound | Inhibition Constant (Kᵢ) | Inhibition Concentration (IC₅₀) | Notes | Reference |

|---|---|---|---|---|

| D14 | 1.34 μM | - | A reversible inhibitor that modulates T-cell receptor signaling. | researchgate.net |

| D34 | 0.93 μM | - | A reversible inhibitor that modulates T-cell receptor signaling. | researchgate.net |

| Benzofuran Salicylic Acids (Library) | - | 0.27 - 6.2 μM | Encompasses a library of 34 synthesized compounds. | nih.gov |

The Pim kinases, a family of serine/threonine kinases comprising Pim-1, Pim-2, and Pim-3, are involved in the regulation of signaling pathways that are crucial for the development of tumors. koreascience.kr The overexpression of Pim-1 has been documented in a range of cancers, including prostate cancer, positioning it as a key target for the development of novel anticancer therapeutics. nih.govfrontiersin.org

Innovative benzofuran-2-carboxylic acids have emerged as potent inhibitors of both Pim-1 and Pim-2 kinases, identified through methods such as fragment-based screening and structure-guided medicinal chemistry. researchgate.net Specific derivatives, namely compounds 29, 38, and 39, have shown strong inhibitory effects on both Pim-1 and Pim-2 in enzymatic assays. researchgate.net X-ray crystallography studies of the inhibitor bound to the Pim-1 complex have elucidated that this inhibitory action is facilitated by significant salt-bridge and hydrogen bond interactions, which involve the carboxylic acid and amino moieties of the compounds. researchgate.net Additionally, computational analyses have explored the binding interactions of benzofuran-2-carboxylic acids with Pim-1 kinase, offering valuable insights for the creation of more effective inhibitors for conditions linked to the deregulation of Pim-1. koreascience.kr

Table 2: Pim-1 and Pim-2 Kinase Inhibition by Benzofuran-2-Carboxylic Acid Derivatives

| Compound | Target Kinase | Activity | Note | Reference |

|---|---|---|---|---|

| Compound 29 | Pim-1, Pim-2 | Potent Inhibition | Exhibits good selectivity for the Pim kinase family. | researchgate.net |

| Compound 38 | Pim-1, Pim-2 | Potent Inhibition | - | researchgate.net |

| Compound 39 | Pim-1, Pim-2 | Potent Inhibition | - | researchgate.net |

The enzyme 5-lipoxygenase (5-LO) plays a crucial role in the biosynthesis of leukotrienes, which are powerful inflammatory mediators implicated in conditions such as asthma and other inflammatory and hypersensitivity disorders. acs.orgresearchgate.net As a result, there is considerable therapeutic interest in the development of 5-LO inhibitors. acs.org

The 2,3-dihydro-5-benzofuranol ring system has been identified as a valuable structural template for the design of antioxidant-based inhibitors of leukotriene biosynthesis. acs.org A study that involved the synthesis of more than 50 novel 2,3-dihydro-5-benzofuranols demonstrated their efficacy in inhibiting the formation of leukotrienes in isolated human polymorphonuclear leukocytes. acs.org Although the 2,3-dihydro-5-benzofuranol core itself is not a highly potent inhibitor, its scaffold serves as a solid foundation for the development of more powerful analogues. acs.org It has been shown that the inhibitory strength of compounds within this class is related to their calculated lipophilicity (log P). acs.org Another research effort assessed a variety of ortho-substituted phenols, including 2,3-dihydro-5-benzofuranols, for their capacity to block the production of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes. nih.gov

Table 3: Activity of Benzofuran Derivatives on Leukotriene Biosynthesis

| Compound Class | Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-dihydro-5-benzofuranols | 5-Lipoxygenase / Leukotriene Biosynthesis | Inhibition | Acts as a valuable template for inhibitor design; potency shows a correlation with lipophilicity. | acs.org |

| Ortho-substituted phenols (including 2,3-dihydro-5-benzofuranols) | Leukotriene B4 Production | Inhibition | When accounting for lipophilicity, the 2,3-dihydro-5-benzofuranol ring system demonstrated greater potency than other ring systems studied. | nih.gov |

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, secretes a virulence factor known as Mycobacterium protein tyrosine phosphatase B (mPTPB). This enzyme is vital for the bacterium's survival inside host macrophages, as it targets and disrupts the host's immune defense mechanisms. It has been demonstrated that mPTPB hinders innate immune responses by inhibiting the production of IL-6 and preventing the apoptosis of host cells. This makes mPTPB an attractive target for the development of new anti-tuberculosis drugs that operate through a novel mechanism of action.

A benzofuran salicylic acid scaffold has been successfully modified using a medicinal chemistry-focused strategy to create a highly potent and selective inhibitor of mPTPB. One such derivative exhibited an IC₅₀ value of 38 nM and was found to be over 50 times more selective for mPTPB compared to a broad range of other protein tyrosine phosphatases (PTPs). In a separate study, a benzofuran salicylic acid-based inhibitor of mPTPB, referred to as I-A09, was identified, showing an IC₅₀ of 1.26 μM. Notably, these inhibitors have been shown to counteract the altered host immune responses caused by mPTPB and to restore the ability of macrophages to produce IL-6 and undergo apoptosis when stimulated by IFN-γ.

Table 4: Inhibition of Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) by Benzofuran Derivatives

| Compound | Inhibition Concentration (IC₅₀) | Selectivity | Key Cellular Effect | Reference |

|---|---|---|---|---|

| Benzofuran Salicylic Acid Derivative | 38 nM | >50-fold vs. other PTPs | Restores the ability of macrophages to secrete IL-6 and undergo apoptosis. |

| I-A09 | 1.26 μM | Selective | Reverses the altered host immune responses that are induced by mPTPB. | |

Chorismate synthase is a key enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in bacteria, fungi, and plants, but not in mammals. This distinction makes the enzymes of the shikimate pathway appealing targets for the creation of new antimicrobial drugs.

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which are derived from the benzofuran scaffold, have been recognized as effective inhibitors of bacterial chorismate synthase. Among this series, the 2'-hydroxy-4'-pentoxy analogue, known as compound 33, has been identified as a particularly strong inhibitor of chorismate synthase from Streptococcus pneumoniae. This research underscores the promise of benzofuran-based compounds in targeting vital bacterial metabolic processes.

Table 5: Inhibition of Bacterial Chorismate Synthase by Benzofuran Derivatives

| Compound Class | Specific Compound Example | Target Enzyme | Target Organism | Reference |

|---|

| 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | 2'-hydroxy-4'-pentoxy analogue (33) | Chorismate Synthase | Streptococcus pneumoniae | |

The human immunodeficiency virus type 1 (HIV-1) depends on essential enzymes, such as reverse transcriptase (RT) and protease (PR), to complete its replication cycle, making these enzymes well-established targets for antiretroviral medications.

Derivatives of the benzofuran scaffold have been explored for their capacity to inhibit these critical HIV-1 enzymes. A series of benzofurano[3,2-d]pyrimidin-2-ones has been identified as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). The refinement of this series has yielded compounds with low nanomolar antiviral efficacy, including inhibitor 30, which has demonstrated continued effectiveness against viral strains that are resistant to other major classes of RT inhibitors.

In separate research, 3-benzoylbenzofuran derivatives and their corresponding pyrazole (B372694) counterparts were synthesized and assessed for their anti-HIV properties. nih.gov Two of the 3-benzoylbenzofurans, 3g and 4b, were characterized as non-nucleoside reverse transcriptase inhibitors. nih.gov Additionally, these compounds, along with the pyrazole derivative 5h, were also shown to be mild inhibitors of HIV-1 protease. nih.gov Another pyrazole derivative, 5f, emerged as the most potent protease inhibitor in its series, with an IC₅₀ value of 31.59 ± 3.83 μM. nih.gov Furthermore, a cyclic sulfamide-based inhibitor featuring 2-benzofuran substituents displayed a Kᵢ of 0.53 µM against wild-type HIV-1 protease. nih.gov

Table 6: In Vitro Anti-HIV Activity of Benzofuran Derivatives

| Compound/Class | Target Enzyme | Activity/Potency | Notes | Reference |

|---|---|---|---|---|

| Benzofurano[3,2-d]pyrimidin-2-ones (e.g., Inhibitor 30) | HIV-1 Reverse Transcriptase | Low nanomolar antiviral potency | A nucleotide-competing inhibitor that is also active against resistant strains. | |

| 3-Benzoylbenzofuran (3g) | HIV-1 Reverse Transcriptase, HIV-1 Protease | NNRTI, Mild PR inhibitor | - | nih.gov |

| 3-Benzoylbenzofuran (4b) | HIV-1 Reverse Transcriptase, HIV-1 Protease | NNRTI, Mild PR inhibitor | IC₅₀ of 0.49 μM (Q23 pseudovirus) and 0.12 μM (CAP210 pseudovirus). | nih.gov |

| Pyrazole derivative (5f) | HIV-1 Protease | IC₅₀ = 31.59 ± 3.83 μM | The most active protease inhibitor within its series. | nih.gov |

| Pyrazole derivative (5h) | HIV-1 Protease | Mild PR inhibitor | - | nih.gov |

| Cyclic sulfamide (B24259) with 2-benzofuran substituents | HIV-1 Protease | Kᵢ = 0.53 µM | - | nih.gov |

Carbonic Anhydrase Inhibition

Derivatives of benzofuran-based carboxylic acids have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and XII. nih.gov Research has demonstrated that certain benzofuran derivatives featuring a benzoic acid moiety exhibit potent and selective inhibitory action against these tumor-associated isoforms over the cytosolic, off-target isoforms hCA I and II. nih.govrsc.org

In one study, a series of novel benzofuran-based carboxylic acid derivatives were synthesized, linking benzoic or hippuric acid moieties to 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tails via a ureido linker. rsc.orgnih.gov The evaluation of their inhibitory action against hCAs I, II, IX, and XII revealed that compounds designated as 9b, 9e, and 9f were submicromolar inhibitors of hCA IX. nih.govrsc.org Specifically, the meta-benzoic acid-bearing derivative, compound 9e, emerged as a notable hCA IX inhibitor with a KI of 0.79 µM and also demonstrated potent inhibition of hCA XII with a KI of 2.3 µM. cardiff.ac.ukdtu.dk

The inhibitory constants (KI) for several of these derivatives against the targeted hCA IX isoform were in the range of 0.56 to 5.1 μM. nih.gov The selectivity of these compounds for the tumor-associated isoforms is a key finding, suggesting their potential as targeted therapeutic agents. nih.govrsc.org

Table 1: Inhibitory Activity (KI in µM) of Selected Benzofuran-Based Carboxylic Acid Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (µM) | hCA II (µM) | hCA IX (µM) | hCA XII (µM) |

|---|---|---|---|---|

| 9b | >100 | 42.8 | 0.91 | 5.8 |

| 9e | >100 | 37.1 | 0.79 | 2.3 |

| 9f | 35.6 | 26.3 | 0.56 | 4.1 |

Data sourced from multiple studies. nih.govcardiff.ac.uk

Aromatase CYP19 Enzyme Inhibition

The benzofuran scaffold is a recurring structural motif in the design of aromatase (CYP19) inhibitors, which are crucial in managing hormone-dependent breast cancer. nih.gov While direct studies on 2-benzoyl-1-benzofuran-5-carboxylic acid derivatives are limited, research on analogous benzofuran structures provides strong evidence for their potential inhibitory activity against this enzyme.

A series of 1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles demonstrated potent in vitro inhibition of human placental aromatase. nih.gov The inhibitory activity was found to be dependent on the substitution pattern, with the introduction of small electron-withdrawing groups on the phenyl ring leading to optimal activity, with IC50 values ranging from 0.065 to 2.02 µM. nih.gov However, it was noted that substitution at the C-5 position of the benzofuran ring led to a significant decrease in activity. nih.gov

In another study, benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate inhibitory activity against aromatase, with IC50 values between 1.3 and 25.1 µM. nih.gov Furthermore, the development of dual aromatase-steroid sulfatase inhibitors based on a benzofuran ketone sulfamate (B1201201) scaffold yielded compounds with nanomolar efficacy against aromatase, with IC50 values as low as 35 nM and 137 nM for specific derivatives. rsc.org These findings collectively suggest that the benzofuran core is a viable pharmacophore for the development of aromatase inhibitors.

Table 2: In Vitro Aromatase Inhibitory Activity of Various Benzofuran Derivatives

| Compound Series | General Structure | IC50 Range (µM) |

|---|---|---|

| 1-[(Benzofuran-2-yl)phenylmethyl]1,2,4-triazoles | Triazole-substituted benzofuran | 0.065 - 2.02 |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | Pyridylmethanol-substituted benzofuran | 1.3 - 25.1 |

| Benzofuran ketone sulfamates | Sulfamate-substituted benzofuran ketone | 0.035 - 0.137 |

Data represents findings from various studies on benzofuran-containing compounds. nih.govrsc.orgnih.gov

Cellular Pathway Investigations

Recent research has identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor (TCR) signaling pathway. nih.govnih.gov By inhibiting LYP, these compounds can effectively modulate TCR signaling. nih.gov Two of the most active compounds, designated D14 and D34, were found to be reversible inhibitors of LYP with Ki values of 1.34 µM and 0.93 µM, respectively. nih.govnih.gov Their inhibitory action on LYP leads to an enhancement of antitumor immunity, in part through the activation of T-cells. nih.gov

The tumor microenvironment often contains M2-polarized macrophages, which contribute to an immunosuppressive milieu. nih.gov Derivatives of benzofuran-2-carboxylic acid have been shown to counteract this by inhibiting M2 macrophage polarization. nih.govnih.gov The compounds D14 and D34, through their inhibition of LYP, were observed to suppress tumor growth in a syngeneic mouse model by boosting antitumor immunity, which included the inhibition of M2 macrophage polarization. nih.govnih.gov This shift away from the M2 phenotype is a critical step in promoting an anti-tumor immune response.

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint molecules. nih.gov Interestingly, treatment with the benzofuran-2-carboxylic acid derivatives D14 and D34 has been found to upregulate the expression of PD-1/PD-L1. nih.govnih.gov This upregulation presents a strategic advantage, as it suggests that these compounds could be used in combination with PD-1/PD-L1 checkpoint inhibitors to augment the effects of immunotherapy. nih.gov

The hypoxia-inducible factor-1 (HIF-1) pathway is a critical mediator of tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis. nih.gov Several benzofuran derivatives have been developed as inhibitors of this pathway. nih.gov For instance, a novel synthetic, chiral-free benzofuran compound, MO-2097, has been shown to inhibit hypoxia-induced accumulation of the HIF-1α subunit. nih.govnih.gov Another study focused on N-(benzofuran-5-yl)aromaticsulfonamide derivatives, with one compound, 7q, demonstrating specific inhibitory effects on HIF-1 by downregulating HIF-1α expression under hypoxic conditions. This compound inhibited HIF-1 transcriptional activity with an IC50 of 12.5 µM.

Cellular Responses and Signaling Modulation (In Vitro)

In vitro studies focusing on the derivatives of this compound have revealed significant interactions at the cellular level, particularly concerning cancer cells and inflammatory responses. These compounds have been shown to modulate key signaling pathways that govern cell life and death, as well as immune and inflammatory reactions.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has demonstrated that various synthetic benzofuran derivatives can trigger this process in a range of human cancer cell lines. nih.govnih.gov One study found that certain new derivatives significantly increased the activity of caspase 3/7, which are key executioner enzymes in the apoptotic cascade, by 1.5- to 5-fold in cancer cells. nih.gov This suggests that the observed cellular toxicity is a direct result of apoptosis rather than necrosis. nih.gov